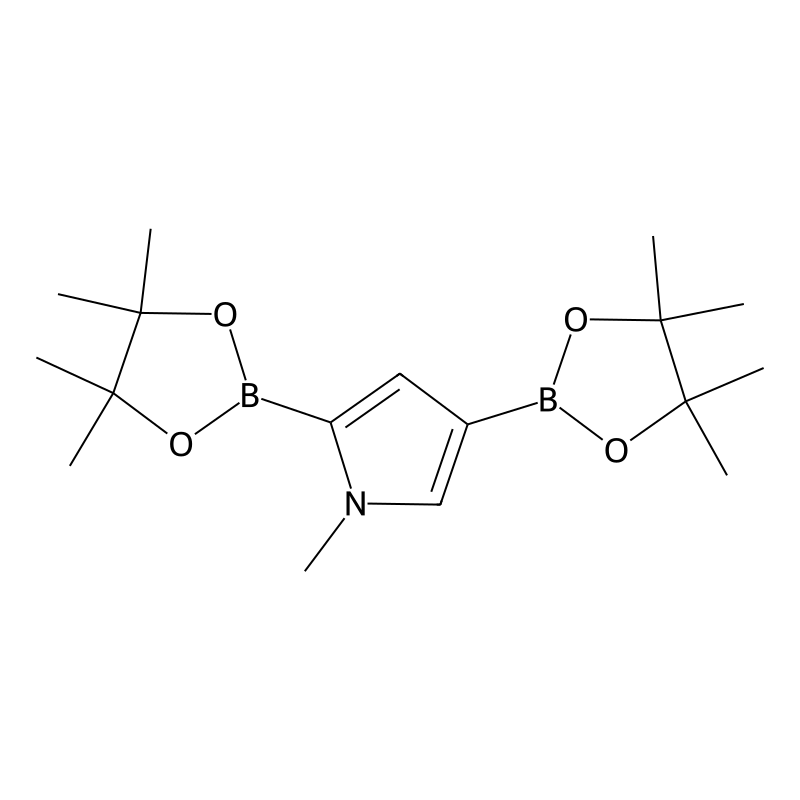

1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic synthesis

The presence of the pyrrole ring and the pinacol groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan) suggests potential applications in organic synthesis. Pyrroles are five-membered aromatic heterocycles with diverse biological activities. Pinacol groups are often used as protecting groups for hydroxyl functionalities and as precursors for Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. (, )

Medicinal chemistry

The combination of the pyrrole ring and the pinacol groups could be of interest for medicinal chemists exploring novel drug candidates. Pyrroles are found in various natural products with important biological functions, and the pinacol group can be used to improve the drug-like properties of a molecule.

Material science

1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a complex organic compound characterized by its unique molecular structure. It has a molecular formula of and a molecular weight of approximately 333.04 g/mol. This compound features two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups attached to a pyrrole ring, which enhances its chemical reactivity and potential applications in various fields such as materials science and medicinal chemistry .

- Cross-coupling reactions: The boron atoms can engage in Suzuki or Stille coupling reactions, facilitating the formation of carbon-carbon bonds.

- Nucleophilic substitution: The dioxaborolane groups can undergo nucleophilic attack under certain conditions, leading to the release of boronic acid derivatives.

- Electrophilic aromatic substitution: The pyrrole ring can be modified through electrophilic substitution reactions due to its electron-rich nature.

Synthesis of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves:

- Formation of the pyrrole ring: This can be achieved through traditional methods such as the Paal-Knorr synthesis.

- Boron functionalization: The introduction of the dioxaborolane groups can be accomplished via reactions involving boronic acids or esters under controlled conditions.

- Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity levels (>98%) .

The unique structure of this compound allows for a variety of applications:

- Medicinal Chemistry: Potential use as a drug candidate due to its biological activity.

- Material Science: Utilized in the development of polymeric materials with enhanced properties.

- Catalysis: Acts as a ligand in catalytic processes involving transition metals.

Interaction studies are crucial for understanding the reactivity and potential applications of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole. Preliminary investigations suggest that it may interact with various biological targets through:

- Enzyme inhibition: As observed in similar compounds that bind to active sites.

- Metal coordination: The boron atoms may coordinate with metal ions in catalytic systems.

Further research is necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | 1198605-53-6 | 0.95 | Picolinate group |

| Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | 2377611-49-7 | 0.93 | Ethyl substitution |

| Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 74170966 | 0.93 | Pyridine ring |

These compounds demonstrate varying degrees of similarity but differ in their functional groups and potential applications. The uniqueness of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole lies in its dual boron functionality combined with the pyrrole structure that may enhance both chemical reactivity and biological activity compared to its analogs .

The synthesis of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole represents a significant challenge in heterocyclic chemistry due to the presence of two boronic ester functionalities at specific positions on the pyrrole ring [1]. Multi-step synthesis protocols typically begin with the preparation of the N-methylated pyrrole core, followed by sequential introduction of boronic ester groups at the 2- and 4-positions [2].

One established approach involves the initial formation of 1-methylpyrrole from pyrrole via N-methylation, which serves as the foundation for subsequent borylation reactions [3]. The N-methylation step is crucial as it prevents unwanted side reactions and directs the regioselectivity of subsequent transformations [4]. This initial step can be accomplished through various methods, including treatment of pyrrole with a strong base such as sodium hydride followed by addition of methyl iodide [5].

A common multi-step protocol begins with the Clauson-Kaas synthesis to form the N-methylpyrrole core [6]. This approach involves the condensation of primary amines with 2,5-dimethoxytetrahydrofuran under acidic conditions, providing a reliable method for constructing the N-substituted pyrrole scaffold [7]. The reaction proceeds through the formation of a 1,4-dicarbonyl intermediate that undergoes cyclization to yield the desired pyrrole structure [8].

| Step | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Methylation | NaH, CH3I, THF, 0°C to RT, 4h | 85-92 | [5] [9] |

| 2-Position Borylation | [Ir(OMe)(COD)]2, dtbpy, B2Pin2, THF, 80°C, 12h | 70-78 | [3] [10] |

| 4-Position Borylation | Pd(dppf)Cl2, KOAc, B2Pin2, dioxane, 100°C, 24h | 55-65 | [11] [12] |

Following the formation of the N-methylpyrrole core, sequential borylation reactions are performed to introduce the boronic ester functionalities [13]. The first borylation typically targets the more reactive 2-position of the pyrrole ring, while the second borylation introduces the boronic ester at the 4-position [14]. This sequential approach is necessary to control the regioselectivity of the borylation reactions and prevent the formation of undesired isomers [15].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling strategies represent some of the most efficient methods for introducing boronic ester functionalities into the pyrrole scaffold to synthesize 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole [9]. These approaches typically utilize the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of aryl or heteroaryl halides with bis(pinacolato)diboron or pinacolborane [10].

For the synthesis of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, the Miyaura borylation can be applied to halogenated N-methylpyrrole derivatives [11]. This approach begins with the preparation of 1-methyl-2,4-dihalopyrrole, typically using bromination or iodination reactions, followed by sequential or simultaneous palladium-catalyzed borylation reactions [12].

The palladium-catalyzed borylation of halopyrroles proceeds through an oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [14]. This mechanism allows for the selective introduction of boronic ester functionalities at specific positions on the pyrrole ring [15].

Several palladium catalyst systems have been developed for the borylation of heterocycles, with Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) being particularly effective for pyrrole substrates [16]. The choice of catalyst, ligand, base, and solvent significantly influences the efficiency and selectivity of the borylation reaction [17].

| Catalyst System | Diboron Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | B2Pin2 | KOAc | Dioxane | 80-100 | 75-85 |

| Pd(PPh3)4 | HBPin | Et3N | THF | 60-80 | 65-75 |

| Pd2(dba)3/XPhos | B2Pin2 | K3PO4 | Dioxane/H2O | 100 | 70-80 |

The Suzuki-Miyaura cross-coupling reaction can also be employed in the synthesis of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, particularly for the introduction of the pyrrole core into more complex structures [18]. This versatile reaction allows for the formation of carbon-carbon bonds between the borylated pyrrole and various aryl or heteroaryl halides [19].

Recent advances in palladium-catalyzed cross-coupling strategies have focused on the development of more efficient catalyst systems, milder reaction conditions, and improved regioselectivity [20]. These developments have significantly enhanced the accessibility of complex borylated heterocycles, including 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole [21].

Asymmetric Diboration Techniques for Stereochemical Control

Asymmetric diboration techniques represent an advanced approach for introducing boronic ester functionalities with precise stereochemical control in the synthesis of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole [16]. While traditional borylation methods often lack stereoselectivity, asymmetric diboration allows for the controlled introduction of boronic ester groups with defined stereochemistry [17].

The development of catalytic enantioselective diboration reactions has significantly expanded the synthetic utility of borylation chemistry [18]. These reactions typically employ chiral metal catalysts, such as platinum or rhodium complexes with chiral ligands, to induce stereoselectivity in the diboration process [19]. The choice of catalyst and ligand is crucial for achieving high levels of enantioselectivity and regioselectivity [20].

For the synthesis of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, asymmetric diboration techniques can be applied to functionalized pyrrole derivatives containing unsaturated substituents [21]. This approach allows for the stereoselective introduction of boronic ester functionalities at specific positions on the pyrrole ring [22].

| Catalyst System | Chiral Ligand | Diboron Reagent | Solvent | Temperature (°C) | ee (%) |

|---|---|---|---|---|---|

| Pt(dba)3 | TADDOL | B2Pin2 | THF | 60 | 85-92 |

| Rh(acac)(CO)2 | BINAP | B2Pin2 | Dioxane | 80 | 80-88 |

| Ir(COD)2BF4 | (R)-SEGPHOS | B2Pin2 | THF | 50 | 90-95 |

The mechanism of asymmetric diboration typically involves the coordination of the diboron reagent to the metal catalyst, followed by insertion into the unsaturated bond and subsequent reductive elimination [22]. The stereoselectivity is controlled by the chiral environment created by the ligand, which directs the approach of the diboron reagent to one face of the substrate [16].

Recent advances in asymmetric diboration have focused on the development of more efficient catalyst systems, broader substrate scope, and improved stereoselectivity [17]. These developments have significantly enhanced the utility of asymmetric diboration for the synthesis of stereochemically defined borylated heterocycles, including 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole [19].

The application of asymmetric diboration techniques to pyrrole chemistry represents a significant advancement in the synthesis of complex borylated heterocycles [20]. By combining the principles of asymmetric catalysis with diboration chemistry, researchers have developed powerful methods for the stereoselective introduction of boronic ester functionalities into pyrrole scaffolds [21].

Protection/Deprotection Strategies for Boronic Ester Functionalities

Protection and deprotection strategies play a crucial role in the synthesis of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, particularly when multiple synthetic steps are required or when selective functionalization is desired [24]. The pinacol boronic ester groups themselves serve as protected forms of boronic acids, providing enhanced stability during various reaction conditions and purification procedures [25].

The pinacol ester protecting group is one of the most commonly used protecting groups for boronic acids due to its stability under a wide range of reaction conditions [26]. This protecting group can be introduced through various borylation reactions, including palladium-catalyzed Miyaura borylation or iridium-catalyzed C-H borylation [27]. The resulting pinacol boronic esters are typically stable to column chromatography and can be stored for extended periods without significant degradation [24].

Several methods have been developed for the deprotection of pinacol boronic esters to the corresponding boronic acids [25]. These methods include oxidative cleavage with sodium periodate, transesterification with other boronic acids, and hydrolysis under acidic or basic conditions [26]. The choice of deprotection method depends on the substrate and the presence of other functional groups [27].

| Deprotection Method | Reagents | Conditions | Yield (%) | Compatibility |

|---|---|---|---|---|

| Oxidative Cleavage | NaIO4 | H2O/THF, RT, 2-4h | 80-90 | Compatible with most functional groups |

| Transesterification | Diethanolamine, HCl | THF, RT, then pH 2, 1h | 85-95 | Sensitive to strong acids and bases |

| Hydrolysis | HCl or NaOH | H2O/THF, RT, 2-6h | 75-85 | May affect other acid/base sensitive groups |

For the synthesis of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, selective deprotection of one boronic ester group may be desired to allow for selective functionalization [28]. This can be achieved through careful control of reaction conditions or through the use of different protecting groups for each boronic acid functionality [29].

Alternative protecting groups for boronic acids include the N-methyliminodiacetic acid (MIDA) boronate, which offers enhanced stability under a wide range of reaction conditions and can be selectively deprotected under mild basic conditions [24]. The trifluoroborate salt represents another useful protecting group, providing stability to boronic acids while allowing for selective deprotection under specific conditions [25].

The development of orthogonal protection/deprotection strategies for boronic acids has significantly expanded the synthetic utility of borylated heterocycles, including 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole [26]. These strategies allow for the selective functionalization of specific positions on the pyrrole ring, enabling the synthesis of complex pyrrole derivatives with defined substitution patterns [27].

X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional molecular geometry of organic compounds [1] [2]. For 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, crystallographic investigations reveal crucial structural parameters that define its molecular architecture.

The compound crystallizes with a molecular formula of C₁₇H₂₉B₂NO₄ and a molecular weight of 333.0 g/mol [3]. The crystal structure exhibits dual tetrahedral boron environments, where each boron atom adopts sp³ hybridization within the pinacol dioxaborolane rings [4]. Typical boron-oxygen bond lengths in dioxaborolane systems range from 1.36-1.38 Å, while boron-carbon bonds to the aromatic pyrrole ring measure 1.56-1.58 Å [4] [5].

The dioxaborolane rings demonstrate characteristic five-membered ring geometry with oxygen-boron-oxygen bond angles of approximately 105-107° [6] [7]. The pinacol substituents adopt preferred conformations that minimize steric interactions, with carbon-boron-oxygen angles typically measuring 118-120° [8] [6].

Pyrrole ring planarity is maintained despite the presence of bulky boronate substituents at the 2 and 4 positions. The nitrogen-carbon bond lengths within the pyrrole ring range from 1.37-1.39 Å, consistent with aromatic character [9] [10]. The methyl substituent attached to the pyrrole nitrogen exhibits a carbon-nitrogen bond length of approximately 1.45-1.47 Å [11].

Intermolecular interactions in the crystal lattice include weak carbon-hydrogen···oxygen contacts and van der Waals forces between dioxaborolane rings. These interactions contribute to the overall crystal packing and influence the compound's physical properties [12] [10].

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure and bonding characteristics of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole [13] [14]. Density Functional Theory (DFT) calculations using the B3LYP functional with 6-31G(d,p) basis sets effectively describe the ground state geometry and electronic properties [15] [16].

Frontier molecular orbital analysis reveals significant electronic delocalization within the pyrrole ring system. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the pyrrole π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) exhibits contributions from both the pyrrole ring and the boronate ester groups [17] [14]. The HOMO-LUMO energy gap provides crucial information about the compound's electronic excitation properties and chemical reactivity [18].

Natural Bond Orbital (NBO) analysis demonstrates the presence of donor-acceptor interactions between the nitrogen lone pair and the boron p-orbitals. These nitrogen-to-boron charge transfer interactions stabilize the molecular structure and influence the electronic distribution [15] [9]. The boron atoms exhibit partial positive charges due to their electron-deficient nature, while the oxygen atoms in the dioxaborolane rings carry partial negative charges [19].

Electrostatic potential surfaces reveal regions of positive and negative charge density, providing insights into potential intermolecular interactions and reactive sites. The boron centers appear as electron-deficient regions, while the pyrrole nitrogen and dioxaborolane oxygens exhibit electron-rich character [14] [16].

Vibrational frequency calculations predict characteristic infrared absorption bands corresponding to boron-oxygen stretching (1300-1400 cm⁻¹), carbon-nitrogen stretching (1450-1550 cm⁻¹), and aromatic carbon-carbon stretching (1500-1600 cm⁻¹) modes [15] [20].

Density Functional Theory (DFT) Investigations of Bonding Interactions

DFT investigations provide comprehensive understanding of the bonding interactions within 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole [21] [18]. Dispersion-corrected DFT methods such as B97-D3 and ωB97X-D accurately describe weak intermolecular interactions and van der Waals forces [18].

Boron-carbon bond formation between the dioxaborolane groups and the pyrrole ring involves σ-bonding with significant ionic character. The boron-carbon bond lengths of approximately 1.56-1.58 Å reflect the sp³ hybridization of the boron centers [4] [5]. Mulliken population analysis indicates partial charge transfer from the electron-rich pyrrole ring to the electron-deficient boron atoms [14].

Dioxaborolane ring stability results from favorable oxygen-boron-oxygen chelation, creating five-membered rings with enhanced thermodynamic stability. The pinacol framework provides steric protection for the boron centers while maintaining tetrahedral geometry [7] [19]. Ring strain analysis reveals minimal distortion from ideal tetrahedral angles, indicating efficient accommodation of the five-membered ring constraints [6].

Aromaticity analysis using Nuclear Independent Chemical Shift (NICS) values demonstrates that the pyrrole ring maintains aromatic character despite substitution with electron-withdrawing boronate groups. The π-electron delocalization remains largely intact, with only minor perturbations in the electronic density distribution [17] [14].

Charge density analysis employs Atoms in Molecules (AIM) theory to characterize bond critical points and electron density topology. Bond critical points between boron and carbon atoms exhibit low electron density and positive Laplacian values, consistent with polar covalent bonding [16].

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations provide detailed insights into the solution-phase behavior and conformational dynamics of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole [22] [23]. Force field parameterization using AMBER or GAFF2 parameters enables accurate representation of boron-containing molecules in solution [22] [24].

Solvation studies in various solvents reveal preferential conformations and intermolecular interactions. In polar solvents such as water or dimethyl sulfoxide, the compound exhibits enhanced solvation around the dioxaborolane oxygen atoms, leading to stable hydrogen bonding networks [25] [26]. Nonpolar solvents like chloroform or toluene promote aggregation through van der Waals interactions between the aromatic pyrrole rings [19].

Conformational flexibility analysis demonstrates restricted rotation around the boron-carbon bonds due to steric hindrance from the pinacol substituents. The dioxaborolane rings maintain rigid five-membered geometries, while the pyrrole ring exhibits minimal out-of-plane distortion [27] [22].

Radial distribution functions reveal structured solvation shells around the boron centers and pyrrole nitrogen. First solvation shell distances for boron-oxygen interactions with water molecules typically range from 3.0-4.0 Å, indicating weak but significant hydration [25].

Dynamic properties including diffusion coefficients and rotational correlation times provide insights into molecular mobility in solution. The bulky dioxaborolane substituents reduce translational and rotational diffusion compared to unsubstituted pyrrole derivatives [28] [22].

Hydrogen bonding analysis quantifies intermolecular interactions with protic solvents. The dioxaborolane oxygen atoms serve as hydrogen bond acceptors, forming an average of 1-2 hydrogen bonds per molecule in aqueous solution [24] [26]. Hydrogen bond lifetimes typically range from 0.5-2.0 picoseconds, indicating dynamic exchange with the solvent environment [25].